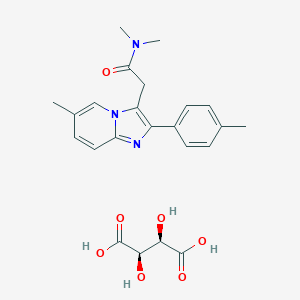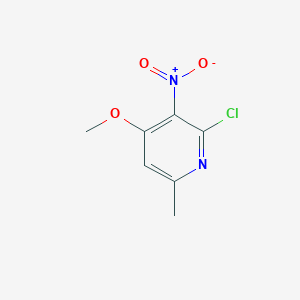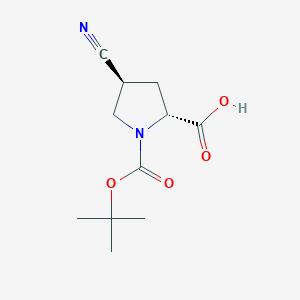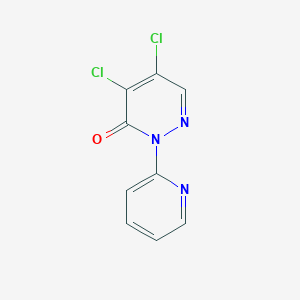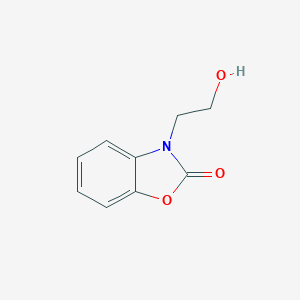
2-Benzoxazolinone, 3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-(2-hydroxyethyl)- is a derivative of 2-Benzoxazolinone . 2-Benzoxazolinone is an anti-leishmanial agent with an LC50 of 40 μg/mL against L. donovani . It is a building block in chemical synthesis . 1,3-Benzoxazol-2 (3H)-one derivatives have antimicrobial activity against a selection of Gram-positive, Gram-negative bacteria and yeasts .
Synthesis Analysis
Microwave-assisted synthesis has been used to create new imide and formamide derivatives of 2(3H)-benzoxazolinones . The reaction provided these compounds more efficiently than through the corresponding isolated amic acids . A new class of 2-benzoxazolinone derivatives was designed and synthesized for its anti-human immunodeficiency virus-1 activity .Molecular Structure Analysis
The molecular formula of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is C9H9NO3. The molecular weight is 179.17 g/mol. The structure of 2-Benzoxazolinone consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms .Chemical Reactions Analysis
2-Benzoxazolinone and its derivatives have shown a high flexibility in chemical modifications . They have been used in the synthesis of new imide compounds by treating their 6-amino precursors with succinic, maleic or phthalic anhydride .Physical And Chemical Properties Analysis
The molecular weight of 2-Benzoxazolinone is 135.1201 . The molecular weight of 2-Benzoxazolinone, 3-(2-hydroxyethyl)- is 179.17 g/mol.Applications De Recherche Scientifique
Antibacterial Agents
A study has shown that new series of 2-Benzoxazolinone derivatives linked to a variety of hydrazones and azoles were synthesized and assessed for their antibacterial properties against different bacterial microorganisms . These compounds demonstrated wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis . The research results have shown that benzoxazolinone-based derivatives are suitable for the development of a library of compounds and can be used in the future development of antibacterial drugs against various Gram-positive and Gram-negative pathogens .
Anti-HIV-1 Agents
Another application of 2-Benzoxazolinone derivatives is in the field of anti-HIV-1 drug development . A new class of 2-benzoxazolinone derivatives was designed and synthesized for its anti-human immunodeficiency virus-1 activity . The most potent compound with thiadiazole ring as the linker inhibited the human immunodeficiency virus-1 with 84% rate . The synthesized compounds can provide a very good basis for the development of new anti-human immunodeficiency virus-1 agents .
Mécanisme D'action
Target of Action
It is known that benzoxazolinone derivatives have been studied for their antibacterial properties , suggesting that their targets may be bacterial cells or specific proteins within these cells.
Mode of Action
It is known that benzoxazolinone derivatives can interact with their targets and cause changes that inhibit the growth or function of the target cells .
Biochemical Pathways
Given its potential antibacterial properties , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death or growth inhibition.
Result of Action
Based on its potential antibacterial properties , it can be inferred that the compound may lead to the death or growth inhibition of bacterial cells.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBEYAFJPUHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181238 |
Source


|
| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26726-75-0 |
Source


|
| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026726750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)



